Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Description
Historical Development of Benzodioxine Derivatives Research
The 1,4-benzodioxane scaffold traces its origins to natural lignans and neolignans, such as silybin and purpurenol, which demonstrated early pharmacological activities like hepatoprotection and antioxidant effects. Synthetic exploration began in the mid-20th century, with seminal work on α1-adrenergic receptor antagonists like WB4101 highlighting the scaffold’s ability to modulate neurotransmitter systems. The 1980s marked a turning point with the development of doxazosin, a clinically approved antihypertensive agent featuring a 1,4-benzodioxane core, which validated the scaffold’s therapeutic utility.
In the 21st century, computational tools enabled rational design of benzodioxane derivatives. For instance, derivatives targeting bacterial cell division protein FtsZ, such as compounds 1 and 5 , achieved MICs below 0.1 µg/mL against Staphylococcus aureus and Bacillus subtilis. Concurrently, anticancer agents like CCT251236, a benzodioxane bisamide, demonstrated potent inhibition of the HSF1 pathway in ovarian carcinoma models. Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate represents a modern iteration of this scaffold, optimized for synthetic flexibility and target engagement.
Significance in Academic Medicinal Chemistry
The 1,4-benzodioxine scaffold’s significance lies in its balanced hydrophobicity, conformational rigidity, and synthetic accessibility. These properties facilitate interactions with diverse targets, including enzymes, receptors, and nucleic acids. Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate exemplifies these traits:
- Synthetic versatility : The ethyl ester at position 6 serves as a handle for hydrolysis to carboxylic acids or transesterification, enabling rapid diversification.
- Amino functionality : The position 8 amino group allows for Schiff base formation, acylation, or incorporation into heterocycles, broadening pharmacological scope.
Recent studies highlight its role as a precursor to amide derivatives. For example, gallic acid-derived analogs, such as 18 and 23 , were synthesized via ester hydrolysis, acid chloride formation, and amine coupling, achieving yields up to 43%. Such methodologies underscore the compound’s utility in generating libraries for high-throughput screening.
Table 1: Synthetic Routes to Ethyl 8-Amino-2,3-Dihydrobenzo[b]Dioxine-6-Carboxylate Analogs
Benzodioxine Scaffold in Drug Discovery Paradigms
The 1,4-benzodioxine core has been leveraged across multiple drug discovery paradigms:
- Antimicrobial agents : Derivatives inhibiting FtsZ, a bacterial cytoskeletal protein, exploit the scaffold’s hydrophobic subpocket binding capability. Compound 8 achieved MICs of 0.03 µg/mL against methicillin-resistant S. aureus (MRSA) by mimicking the natural substrate’s dioxane-oxygen interactions.
- Anticancer therapeutics : CCT251236’s benzodioxane bisamide structure disrupts HSF1-mediated stress response pathways, reducing tumor growth in xenograft models.
- Central nervous system (CNS) modulators : WB4101 analogs demonstrate nanomolar affinity for α1-adrenergic and 5-HT1A receptors, highlighting the scaffold’s CNS permeability.
Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate’s amino and ester groups enable dual targeting strategies. For instance, coupling the amino group with sulfonamide moieties could yield dual-action antimicrobial-antifungal agents, while ester hydrolysis followed by phosphonylation might generate kinase inhibitors.
Table 2: Biological Targets of 1,4-Benzodioxine Derivatives
| Target Class | Example Compound | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|---|
| FtsZ (Antibacterial) | Compound 5 | 0.06 µg/mL | Disrupts Z-ring formation |
| HSF1 (Anticancer) | CCT251236 | 0.8 µM | Inhibits heat shock response |
| α1-Adrenergic | WB4101 | 1.2 nM | Competitive antagonism |
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)7-5-8(12)10-9(6-7)15-3-4-16-10/h5-6H,2-4,12H2,1H3 |
InChI Key |
KJTYLJVOZJLADV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCCO2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
The synthesis often begins with 2,3-dihydroxybenzoic acid derivatives, which undergo esterification to form methyl or ethyl esters. For example, 2,3-dihydroxybenzoic acid is esterified in refluxing methanol with concentrated sulfuric acid as a catalyst to yield the methyl ester intermediate (compound 13 in one study).
Formation of the Benzodioxine Ring
The bicyclic benzodioxine ring is formed by alkylation of the dihydroxy ester with 1,2-dibromoethane in the presence of potassium carbonate, resulting in cyclization to form the 2,3-dihydrobenzo[b]dioxine ring system (compound 14). This step is key to establishing the core bicyclic structure.
Introduction of the Amino Group
The amino substituent at the 8-position is typically introduced via a nitration followed by catalytic hydrogenation:
- Nitration: The aromatic ring is nitrated using a mixture of nitric acid and trifluoroacetic acid to introduce a nitro group at the 8-position (compounds 15 and 16).
- Reduction: The nitro group is then reduced to the amino group using catalytic hydrogenation under mild conditions, yielding the desired amino derivative (compounds 17 and 18).
Alternatively, direct amination methods can be employed depending on the substrate and reaction conditions.
Esterification and Functional Group Transformations
The carboxylic acid group is esterified to the ethyl ester using ethanol and acid catalysts such as sulfuric acid. In some synthetic schemes, methyl esters are converted to amides or hydrolyzed back to acids for further functionalization.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Esterification | 2,3-dihydroxybenzoic acid, MeOH, H2SO4 reflux | Methyl ester of 2,3-dihydroxybenzoic acid (13) |
| 2 | Cyclization (O-alkylation) | 1,2-dibromoethane, K2CO3, reflux | Benzodioxine ring ester (14) |
| 3 | Nitration | HNO3/TFA mixture, controlled temperature | Nitro-substituted benzodioxine ester (15/16) |
| 4 | Reduction (Hydrogenation) | H2, Pd/C catalyst, room temperature | Amino-substituted benzodioxine ester (17/18) |
| 5 | Esterification (if needed) | Ethanol, H2SO4 catalyst | Ethyl ester final product |
Industrial Production Considerations
Industrial synthesis of Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate involves scale-up of the above steps with optimization for yield and purity. Techniques include:
- Use of continuous flow reactors to control reaction parameters precisely
- Advanced purification methods such as recrystallization and chromatographic separation to achieve high purity
- Controlled temperature and pH to maximize selectivity and minimize byproducts
Alternative Synthetic Processes
In related compounds, improved processes involve heating reaction mixtures of ethyl 2,3-dihydrobenzodioxin-2-carboxylate with amines (e.g., piperazine) under nitrogen atmosphere at 70-90 °C for 3-15 hours, followed by acid-base workup and solvent extraction to obtain high-purity products (>99.9%). Although this process is for a related amide, it demonstrates the utility of controlled heating and purification steps that could be adapted for Ethyl 8-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate derivatives.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
The amino group remains stable during hydrolysis, enabling selective modification of the carboxylate moiety.
Nucleophilic Substitution at the Amino Group
The primary amine participates in nucleophilic substitution reactions, forming secondary or tertiary amines.
Example: Reaction with Alkyl Halides
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Ethyl 8-amino-... + 1,2-dibromoethane | K₂CO₃, acetone, 60°C, 24h | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] dioxine-6-carboxylate (10) | 69% |
This intermediate (10) is pivotal for constructing 1,4-benzodioxane-6-carboxylic acid amide analogs .
Oxidation Reactions
The amino group can be oxidized to nitro or sulfonamide derivatives under controlled conditions.
Sulfonation and Oxidation
These derivatives are key for studying sulfur oxidation states in biological systems .
Esterification and Transesterification
The ethyl ester can undergo transesterification to form methyl or other alkyl esters, facilitating solubility modifications.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Ethyl 8-amino-... + methanol | H₂SO₄, reflux, 12h | Methyl 8-amino-2,3-dihydrobenzo[b] dioxine-6-carboxylate | 92% |
Comparative Reactivity Analysis
The compound’s reactivity differs significantly from analogs lacking the amino group:
Key Research Findings
Scientific Research Applications
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Positioning
The substituent positions on the 1,4-benzodioxane scaffold significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Position and Functional Group Variations
| Compound Name | CAS No. | Substituent Position | Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | N/A* | 6 (ester), 8 (amino) | Ethyl ester, amine | C₁₁H₁₃NO₄ | 223.23 (estimated) |
| Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate | 191024-16-5 | 5 (ester), 8 (amino) | Ethyl ester, amine | C₁₁H₁₃NO₄ | 223.23 |
| Methyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | 52791-03-4 | 6 (ester), 7 (nitro) | Methyl ester, nitro | C₁₀H₉NO₆ | 239.18 |
| N-methyl-N-(2-oxo-2-(phenylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (7c-1) | N/A | 5 (amide) | Amide, phenylamino | C₁₉H₁₉N₃O₄ | 377.37 |
| 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde | 29668-44-8 | 6 (aldehyde) | Aldehyde | C₉H₈O₃ | 164.16 |
*Note: The target compound is listed as discontinued in commercial catalogs .
Key Observations :
- Positional Isomerism: Ethyl 8-amino-5-carboxylate (CAS 191024-16-5) shares the same molecular formula as the target compound but differs in ester positioning (5 vs. 6), which may alter electronic distribution and intermolecular interactions .
- Functional Group Impact: The nitro group in methyl 7-nitro-6-carboxylate (CAS 52791-03-4) introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. This difference likely influences reactivity and binding affinity in biological systems .
Key Observations :
- Yield and Position : Carboxamide derivatives with substituents at position 6 (e.g., 7d-1) exhibit slightly lower yields (68.3%) compared to position 5 analogs (77.2%), suggesting steric or electronic challenges during synthesis .
- Chromatographic Behavior: All compounds in share identical HPLC retention times (4.7 min) and purity (99.2%), indicating similar hydrophobicity under 20% water/80% methanol conditions .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|
| Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate | 1.275 | 404.5 (760 mmHg) | 216.5 |
| 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (CAS 4442-54-0) | N/A | N/A | N/A |
| [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine (CAS 381191-92-0) | N/A | N/A | N/A |
Key Observations :
- Thermal Stability: Ethyl 8-amino-5-carboxylate (CAS 191024-16-5) has a high boiling point (404.5°C), likely due to strong intermolecular hydrogen bonding from the amino and ester groups .
Biological Activity
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a synthetic compound that has attracted significant attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its structure, synthesis, and various pharmacological effects.
Structural Characteristics
This compound features a unique benzodioxine framework that contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 223.23 g/mol. The presence of an amino group at the 8-position and a carboxylate ester at the 6-position enhances its potential for biological interactions and enzyme inhibition .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : N-2,3-dihydrobenzo[1,4]-dioxin-6-amine.
- Reagents : Various reagents including ethyl chloroacetate and bases like KCO.
- Reaction Conditions : The reaction is conducted under controlled temperature and pH to optimize yield.
This synthetic pathway allows for the introduction of functional groups that are crucial for its biological activity .
Enzyme Inhibition
This compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapy as it can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Compounds within the benzodioxine class have also been reported to possess anti-inflammatory properties. This compound may exert these effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds regarding their unique features and biological activities:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | Structure | High | Lacks amino group |
| Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | Structure | Moderate | Different substitution pattern |
| 2-(4-Methoxyphenoxy)propanoic acid | Not specified | Low | Different functional groups |
| 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid | Not specified | Low | Different ring structure |
This comparison highlights the unique structural features of this compound that contribute to its distinct biological activities.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound:
- PARP Inhibition : A study demonstrated that derivatives exhibited IC values ranging from to , indicating strong inhibitory effects on PARP enzymes .
- Antioxidant Activity : The antioxidant capacity was evaluated using the DPPH assay with varying IC values among related compounds indicating potential for further drug development .
These findings underscore the compound's promising role in drug discovery and development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves functionalizing the benzo[b][1,4]dioxine scaffold via nucleophilic substitution or coupling reactions. For example, alkylation of 7-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with propargyl bromide in DMF using K₂CO₃ as a base (20°C, 12 hours) yields intermediates, which can be further modified to introduce the amino and ester groups . Optimization includes monitoring reaction progress via LC-MS and adjusting stoichiometry of reagents (e.g., excess base to drive alkylation).
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology : Key parameters include density (1.205 g/cm³), boiling point (307.1°C), and flash point (134.2°C), determined via differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity . For purity, HPLC with reverse-phase columns (e.g., C18, 20% H₂O/80% MeOH) achieves >99% purity with retention times around 4.7 minutes .
Q. What strategies are effective for introducing the 8-amino group into the benzo[b][1,4]dioxine scaffold?
- Methodology : Nitration followed by reduction is a standard approach. For example, nitration at the 8-position using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) or SnCl₂ reduction, yields the amine. Protecting groups (e.g., Boc) may be used to prevent side reactions .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and puckering parameters. For example, weak intramolecular C–H···O interactions stabilize side-chain conformations, while intermolecular C–H···N/O interactions dictate crystal packing . Refinement protocols include riding hydrogen models and anisotropic displacement parameters for non-H atoms .
Q. How can computational modeling predict the bioactivity of analogs targeting enzymes like α-glucosidase or acetylcholinesterase?
- Methodology : Molecular docking (e.g., AutoDock Vina) using homology models of target proteins (e.g., GABAₐ receptor) identifies key interactions. For instance, nitro or amino groups may form hydrogen bonds with Thr193 in the receptor’s γ2-subunit, explaining partial agonist activity . QSAR studies correlate substituent electronic properties (Hammett constants) with inhibitory IC₅₀ values .
Q. What experimental approaches reconcile contradictory data in biological activity assays?
- Methodology : Orthogonal assays validate target engagement. For example, discrepancies in receptor binding (e.g., bovine vs. human CBR affinity) are resolved using species-specific membrane preparations and radioligand displacement (e.g., [³H]flumazenil). Dose-response curves and Schild analysis distinguish competitive vs. allosteric mechanisms .
Q. How do reaction catalysts (e.g., Grubbs catalyst) influence ring-closing metathesis in benzo[b][1,4]dioxine derivatives?
- Methodology : Grubbs II catalyst (5–10 mol%) in toluene under reflux (24 hours) facilitates olefin metathesis to form cyclic ethers. Catalyst loading and solvent polarity (e.g., toluene vs. DCM) affect reaction rates and yields. Post-reaction purification via flash chromatography (hexane/EtOAc gradients) isolates products with >80% efficiency .
Critical Analysis of Contradictions
- Synthetic Yields : reports crude yields of 4g for propargyl intermediates, while achieves 82% isolated yield for methoxy derivatives. Discrepancies arise from purification methods (e.g., column chromatography vs. crystallization).
- Biological Selectivity : Compound 7 in shows species-dependent CBR affinity, highlighting the need for cross-species validation in preclinical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
